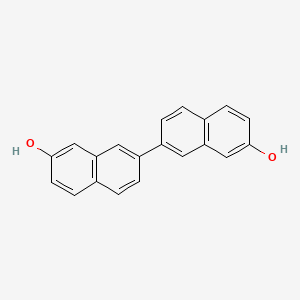![molecular formula C24H41NO B11987796 N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide CAS No. 883793-49-5](/img/structure/B11987796.png)
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide is an organic compound characterized by the presence of a tetradecanamide group attached to a 2,4,5-trimethylphenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide typically involves the reaction of 2,4,5-trimethylbenzylamine with tetradecanoic acid or its derivatives. The reaction is often carried out under conditions that promote amide bond formation, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of specialty chemicals, surfactants, and other industrial applications.
作用機序
The mechanism of action of N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- N-[(2,4,5-trimethylphenyl)methyl]acetamide
- N-[(2,4,5-trimethylphenyl)methyl]hexadecanamide
Uniqueness
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide is unique due to its specific chain length and the presence of the 2,4,5-trimethylphenylmethyl group
特性
CAS番号 |
883793-49-5 |
|---|---|
分子式 |
C24H41NO |
分子量 |
359.6 g/mol |
IUPAC名 |
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide |
InChI |
InChI=1S/C24H41NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(26)25-19-23-18-21(3)20(2)17-22(23)4/h17-18H,5-16,19H2,1-4H3,(H,25,26) |
InChIキー |
MCIWEBMJUCWUJW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCC1=C(C=C(C(=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Dibenzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987717.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11987718.png)
![5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11987755.png)
![2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B11987758.png)
![N'-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11987761.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(isopentyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11987780.png)



![9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11987805.png)


![5-(3,4-dimethoxyphenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11987815.png)
![8-[(3-bromobenzyl)sulfanyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987816.png)
